

An In-depth Technical Guide on the Molecular Targets of SRTCX1003

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SRTCX1003

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets and mechanism of action of **SRTCX1003**, a small molecule activator of Sirtuin 1 (SIRT1). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Molecular Target: Sirtuin 1 (SIRT1)

The primary molecular target of **SRTCX1003** is Sirtuin 1 (SIRT1), an NAD⁺-dependent protein deacetylase.^{[1][2][3]} SIRT1 plays a crucial role in various cellular processes, including inflammation, metabolism, stress resistance, and cell survival, by deacetylating key transcription factors and proteins.^{[4][5]} **SRTCX1003** is an orally active, synthetic small molecule activator of SIRT1 (STAC).^{[1][6]}

Mechanism of Action: Suppression of NF-κB Signaling

SRTCX1003 exerts its anti-inflammatory effects by activating SIRT1, which in turn suppresses the NF-κB signaling pathway.^{[7][8]} The key mechanism involves the deacetylation of the p65 subunit of NF-κB at lysine 310.^{[4][5][8]} Acetylation of p65 is a critical post-translational modification required for the full transcriptional activation of NF-κB.^{[4][5]} By promoting the

deacetylation of p65, **SRTCX1003** inhibits NF-κB's ability to drive the expression of pro-inflammatory genes.[\[7\]](#)[\[8\]](#)

This targeted action leads to the suppression of inflammatory responses.[\[6\]](#) Specifically, **SRTCX1003** has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-12 (IL-12).[\[7\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

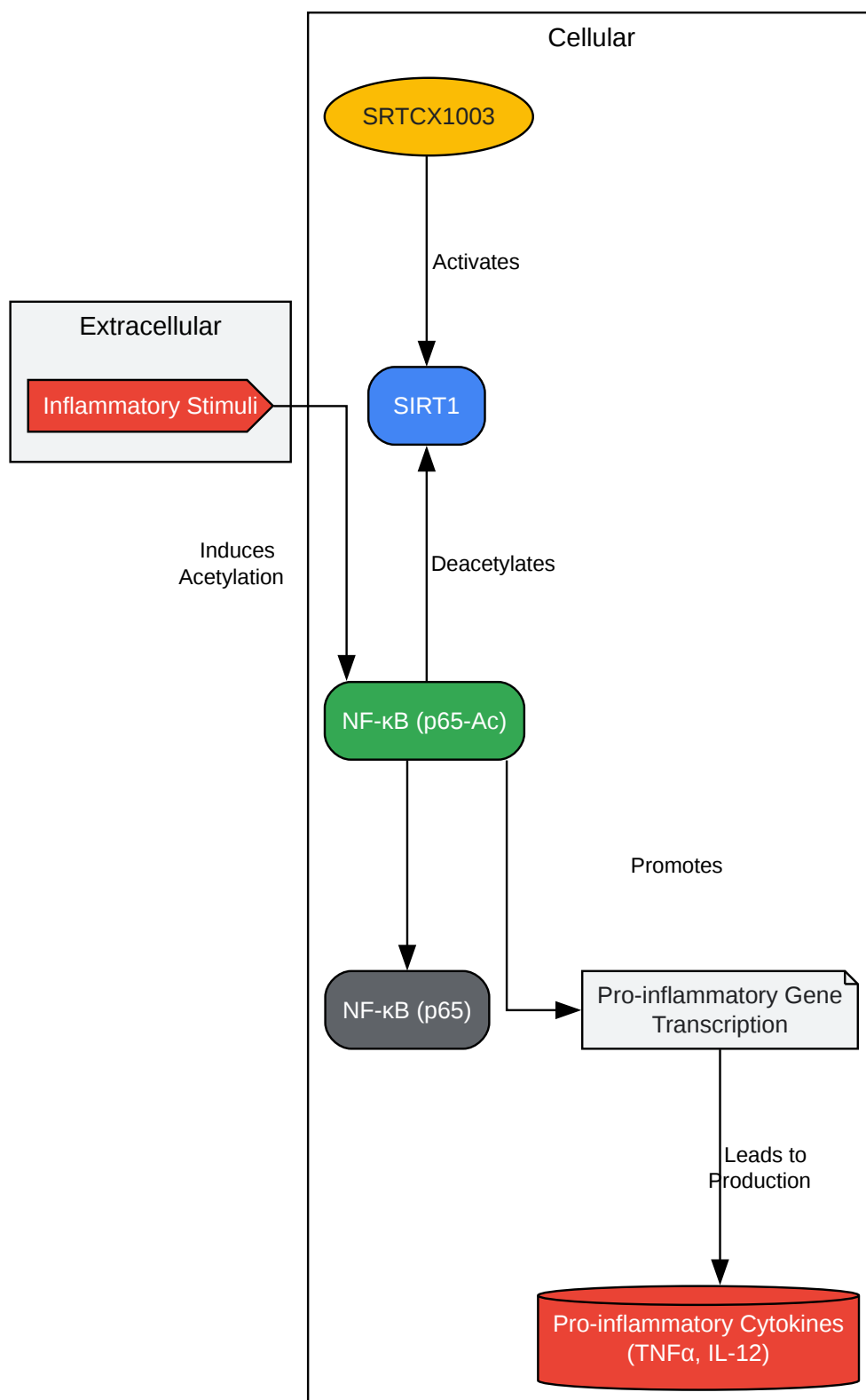
Quantitative Data Summary

The following table summarizes the available quantitative data on the activity of **SRTCX1003** from in vitro and cellular assays.

Parameter	Value	Assay Description	Reference
EC1.5	0.61 μ M	In vitro SIRT1 activation	[12]
IC50	1.42 μ M	Cellular p65 acetylation assay	[12]
In Vitro Activity	Dose-dependent reduction of acetylated p65 protein (0-10 μ M; 24 h)	U2OS cells	[6]
In Vitro Activity	Attenuation of TNF α -induced p65 acetylation (5 μ M; 6 h)	HEK 293T/17 cells	[6]
In Vitro Activity	Dose-dependent reduction of LPS-induced TNF α secretion (0-100 μ M; 2 h)	RAW cells	[6]
In Vivo Efficacy	Dose-dependent reduction of LPS-stimulated TNF α and IL-12p40 production (3-100 mg/kg; oral; once)	Mouse inflammation model	[6]

Signaling Pathway

The diagram below illustrates the signaling pathway through which **SRTCX1003** modulates inflammatory responses.



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SRTCX1003 signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. In Vitro SIRT1 Activation Assay

- Objective: To determine the direct effect of **SRTCX1003** on SIRT1 enzymatic activity.
- Methodology: A biochemical assay is performed using recombinant human SIRT1 enzyme, an acetylated peptide substrate (e.g., a p53-derived peptide), and NAD⁺. The reaction is initiated by the addition of the enzyme. **SRTCX1003** is added at various concentrations. The rate of deacetylation is measured, typically by detecting the fluorescent signal from a developer that reacts with the deacetylated product. The EC_{1.5} value, the concentration of the compound that gives 50% of the maximal activation, is then calculated.

2. Cellular p65 Acetylation Assay

- Objective: To quantify the effect of **SRTCX1003** on the acetylation status of the NF-κB p65 subunit in a cellular context.
- Cell Lines: U2OS or HEK 293T/17 cells are commonly used.[\[6\]](#)
- Protocol:
 - Cells are seeded in appropriate culture plates and allowed to adhere.
 - Cells are treated with a range of concentrations of **SRTCX1003** for a specified duration (e.g., 24 hours).[\[6\]](#)
 - To induce p65 acetylation, cells may be stimulated with an inflammatory agent like TNFα for a short period (e.g., 30 minutes).
 - Following treatment, cells are lysed, and protein extracts are collected.
 - The level of acetylated p65 is quantified using a high-throughput cellular assay, such as an ELISA-based method or Western blotting with an antibody specific for acetylated p65.[\[4\]](#)[\[5\]](#)

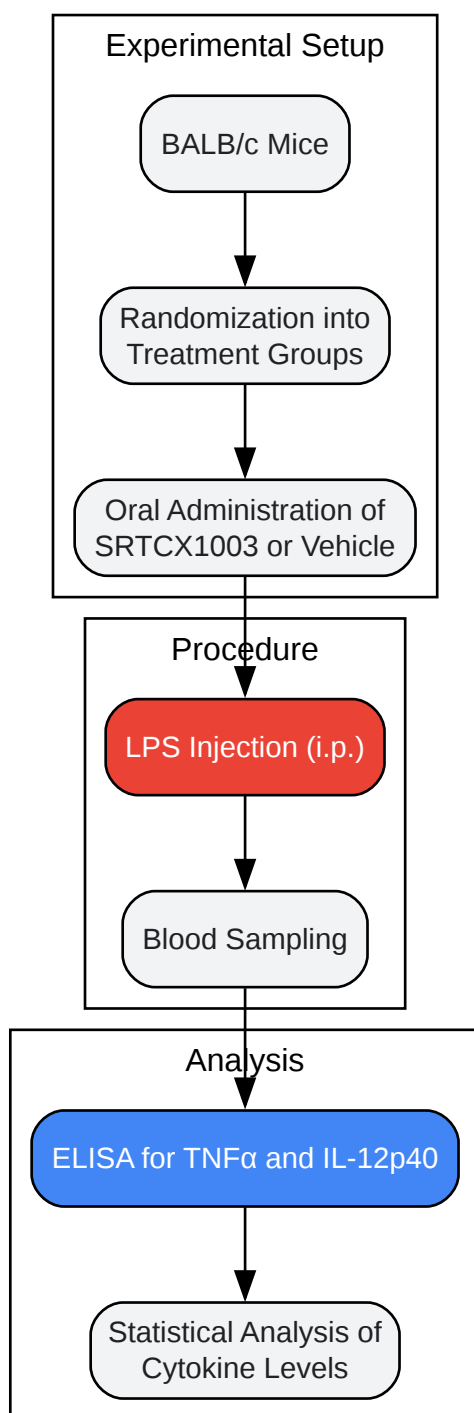
- The IC50 value, the concentration of **SRTCX1003** that causes a 50% reduction in the acetylated p65 signal, is determined.[\[12\]](#)

3. In Vivo Mouse Model of LPS-Induced Inflammation

- Objective: To evaluate the in vivo efficacy of **SRTCX1003** in a model of acute inflammation.
- Animal Model: BALB/c mice are typically used.[\[8\]](#)
- Protocol:
 - Mice are randomized into different treatment groups: vehicle control, **SRTCX1003** at various doses (e.g., 3, 10, 30, 100 mg/kg), and a positive control such as dexamethasone.[\[4\]](#)
 - **SRTCX1003** is administered orally.[\[4\]](#)[\[6\]](#)
 - After a set period (e.g., one hour) to allow for drug absorption, inflammation is induced by an intraperitoneal injection of lipopolysaccharide (LPS).[\[4\]](#)
 - Blood samples are collected at a specific time point post-LPS injection (e.g., 90 minutes).
 - The plasma levels of pro-inflammatory cytokines, such as TNF α and IL-12p40, are measured using methods like ELISA.[\[4\]](#)[\[6\]](#)

Experimental Workflow

The following diagram outlines the general workflow for the in vivo evaluation of **SRTCX1003**.



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- To cite this document: BenchChem. [An In-depth Technical Guide on the Molecular Targets of SRTCX1003]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12392044#molecular-targets-of-srtcx1003]

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